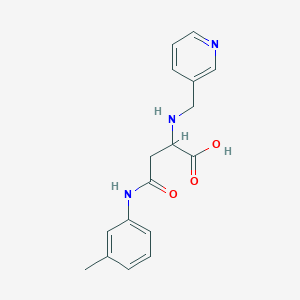

4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

説明

4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone modified with a 3-methyl-substituted anilino group and a pyridin-3-ylmethylamino moiety. Its structural complexity distinguishes it from simpler analogs, as discussed below.

特性

IUPAC Name |

4-(3-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12-4-2-6-14(8-12)20-16(21)9-15(17(22)23)19-11-13-5-3-7-18-10-13/h2-8,10,15,19H,9,11H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGKDIGTINVUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 3-bromopyridine, which undergoes a nucleophilic substitution reaction with a suitable amine to introduce the pyridin-3-ylmethylamino group.

Coupling with Aniline Derivative: The intermediate is then coupled with 3-methylaniline through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone, which can be achieved through a series of reactions including esterification, reduction, and hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, potentially leading to quinone derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

科学的研究の応用

Chemistry

In chemistry, 4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, 4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

作用機序

The mechanism of action of 4-(3-Methylanilino)-4-oxo-2-(p

生物活性

Chemical Structure and Properties

The chemical structure of 4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can be described as follows:

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 278.32 g/mol

- IUPAC Name : 4-(3-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Structural Features

The compound features a butanoic acid backbone with a pyridine ring and a methylaniline substituent, which may contribute to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have reported the anticancer properties of this compound, particularly against breast cancer cell lines. The following table summarizes the IC₅₀ values observed in various studies:

The compound exhibited selective cytotoxicity, showing lower toxicity to normal cells compared to cancerous cells, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing JC-1 fluorescent dye staining demonstrated that treatment with the compound resulted in a significant decrease in mitochondrial membrane potential (ΔΨm), which is indicative of apoptosis:

- MCF-7 Cells : ΔΨm decrease of 25.5% at 5 µM concentration.

- MDA-MB-231 Cells : ΔΨm decrease of 36.3% at 5 µM concentration.

These results suggest that the compound may trigger intrinsic apoptotic pathways, leading to cell death in cancerous tissues while sparing normal cells .

Case Study 1: Breast Cancer Treatment

In a controlled laboratory study, the effects of 4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid were evaluated on human breast cancer cell lines MCF-7 and MDA-MB-231. The study found that the compound significantly inhibited cell proliferation compared to standard chemotherapeutics such as etoposide, which had higher IC₅₀ values (>50 µM) .

Case Study 2: Selectivity in Cytotoxicity

Another investigation focused on the selectivity of this compound's cytotoxic effects. It was observed that while it effectively reduced viability in cancer cells, it had minimal effects on normal human skin fibroblasts, highlighting its potential for targeted cancer therapy without harming healthy tissues .

類似化合物との比較

Structural and Functional Group Differences

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Physicochemical and Spectral Properties

- Target Compound: The pyridine ring may enhance solubility in polar solvents compared to non-aromatic analogs. The 3-methylanilino group could influence steric interactions in biological systems.

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid: Spectral analysis (UV-Vis, IR) confirms the presence of the α,β-unsaturated ketone, with a strong absorption band at 245 nm due to π→π* transitions . The Z-configuration may reduce steric strain compared to E-isomers.

- Crystallography data reveals intramolecular hydrogen bonding between the ketone oxygen and the anilino NH group .

- 4-Oxo-2-(2-oxoethyl)butanoic Acid: Lacking aromatic groups, this compound is more polar and reactive, with oxo groups prone to nucleophilic attack. No molecular weight or formula is provided in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。